An In-depth Technical Guide to Diethyl Dipropylmalonate (CAS: 6065-63-0)
An In-depth Technical Guide to Diethyl Dipropylmalonate (CAS: 6065-63-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dipropylmalonate, with the CAS number 6065-63-0, is a dialkylated derivative of diethyl malonate. It is a key intermediate in organic synthesis, most notably in the pharmaceutical industry for the production of the anticonvulsant and mood-stabilizing drug, Valproic Acid.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent conversion to Valproic Acid, and available spectral data.
Chemical and Physical Properties
Diethyl dipropylmalonate is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6065-63-0 | [3][4] |
| Molecular Formula | C₁₃H₂₄O₄ | [3][5] |
| Molecular Weight | 244.33 g/mol | [5] |
| IUPAC Name | diethyl 2,2-dipropylpropanedioate | [3][5] |
| Synonyms | Diethyl 2,2-dipropylmalonate, Dipropylmalonic acid diethyl ester | [5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 262.9 °C at 760 mmHg | |
| Density | 0.976 g/cm³ | |
| Refractive Index | n²⁰/D 1.438 | |
| Flash Point | 113.7 °C | |
| Purity (Commercial Grade) | ≥97.0% |
Synthesis of Diethyl Dipropylmalonate
The most common method for the synthesis of diethyl dipropylmalonate is the dialkylation of diethyl malonate using a propyl halide in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol: Synthesis of Diethyl Dipropylmalonate
This protocol is a representative procedure based on established malonic ester synthesis methodologies.
Materials:
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal
-
1-Bromopropane (or 1-iodopropane)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: Once all the sodium has reacted, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
Alkylation: Following the addition of diethyl malonate, add 1-bromopropane dropwise. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete dialkylation.
-
Work-up: After cooling to room temperature, most of the ethanol is removed by distillation. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude diethyl dipropylmalonate is then purified by vacuum distillation.
Application in the Synthesis of Valproic Acid
Diethyl dipropylmalonate is a crucial intermediate in the synthesis of Valproic Acid.[1][2] The process involves the hydrolysis of the ester groups followed by decarboxylation of the resulting dicarboxylic acid.
Experimental Protocol: Synthesis of Valproic Acid from Diethyl Dipropylmalonate
This protocol outlines the hydrolysis and decarboxylation steps.
Materials:
-
Diethyl dipropylmalonate
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (or sulfuric acid)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Saponification (Hydrolysis): In a round-bottom flask, dissolve diethyl dipropylmalonate in ethanol. Add a solution of potassium hydroxide in water. Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC).
-
Isolation of Dipropylmalonic Acid: After cooling, remove the ethanol by distillation. Acidify the aqueous residue with concentrated hydrochloric acid until the pH is strongly acidic. The dipropylmalonic acid will precipitate and can be extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude dicarboxylic acid.
-
Decarboxylation: The crude dipropylmalonic acid is heated to a temperature above its melting point (typically 140-180 °C) until the evolution of carbon dioxide ceases.[6]
-
Purification: The resulting crude Valproic Acid is then purified by vacuum distillation.
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |
| CH₃ (ethyl) | ~1.2 | Triplet | 6H |
| CH₂ (ethyl) | ~4.1 | Quartet | 4H |
| CH₂ (propyl, α to C=O) | ~1.8 | Triplet | 4H |
| CH₂ (propyl, β to C=O) | ~1.3 | Sextet | 4H |
| CH₃ (propyl) | ~0.9 | Triplet | 6H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Chemical Shift (ppm) (Predicted) |
| C=O | ~170 |
| Quaternary C | ~55 |
| O-CH₂ | ~61 |
| α-CH₂ (propyl) | ~35 |
| β-CH₂ (propyl) | ~17 |
| CH₃ (propyl) | ~14 |
| O-CH₂-CH₃ | ~14 |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
Mass spectral data is available for Diethyl dipropylmalonate. The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 173, 143, and 55.[5]
Infrared (IR) Spectroscopy
The IR spectrum of Diethyl dipropylmalonate would be expected to show a strong absorption band characteristic of the C=O stretch of the ester functional groups, typically in the region of 1730-1750 cm⁻¹.
Logical and Experimental Workflows
The synthesis of Valproic Acid from diethyl malonate via diethyl dipropylmalonate can be represented by the following workflow.
Caption: Synthetic pathway from Diethyl Malonate to Valproic Acid.
Safety Information
According to available safety data sheets, Diethyl dipropylmalonate is not classified as a hazardous substance. However, as with all chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area.
Conclusion
Diethyl dipropylmalonate is a valuable intermediate in organic synthesis, with a primary role in the production of Valproic Acid. Its synthesis via the dialkylation of diethyl malonate is a robust and well-established method. This guide provides essential technical information for researchers and professionals working with this compound, though it should be noted that detailed experimental NMR data is not widely available in the public domain.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103073424A - Green preparation method for intermediate of valproic acid derivatives - Google Patents [patents.google.com]
- 3. Diethyl Dipropylmalonate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Diethyldipropyl Malonate | 6065-63-0 [chemnet.com]
- 5. Diethyl dipropylmalonate | C13H24O4 | CID 80168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]



